molecular formula C7H6BrClO3S B1369141 2-Bromo-4-methoxybenzenesulfonyl chloride CAS No. 23095-16-1

2-Bromo-4-methoxybenzenesulfonyl chloride

Cat. No.: B1369141
CAS No.: 23095-16-1
M. Wt: 285.54 g/mol
InChI Key: NRNTWMTVYWBKSM-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6BrClO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a bromine atom at the 2-position and a methoxy group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-methoxybenzenesulfonyl chloride can be synthesized through the reaction of 3-bromoanisole with chlorosulfonic acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the process. For instance, at 0°C, chlorosulfonic acid is added to 3-bromoanisole with stirring, ensuring the internal temperature remains below 5°C. The mixture is then stirred at 0°C for 2 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Agents like lithium aluminum hydride can be used for reduction reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

Scientific Research Applications

2-Bromo-4-methoxybenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.

    Biology: It can be used to modify biological molecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxybenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The bromine and methoxy groups can also participate in various chemical reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methoxybenzenesulfonyl chloride is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity patterns. The bromine atom can participate in halogenation reactions, while the methoxy group can undergo deprotection or methylation reactions. This combination of functional groups makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2-bromo-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNTWMTVYWBKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589595
Record name 2-Bromo-4-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23095-16-1
Record name 2-Bromo-4-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-methoxybenzene-1-sulfonyl chloride
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